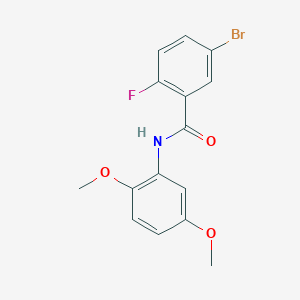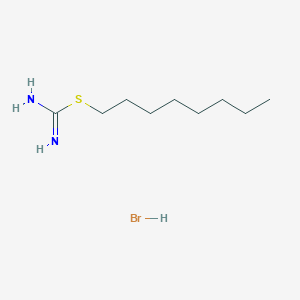
1,3-Bis(2,3-epoxypropoxy)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,3-epoxypropoxy)butane, also known as 1,4-bis(2,3-epoxypropoxy)butane, is a chemical compound with the molecular formula C10H18O4. It is a type of diglycidyl ether, which is commonly used in the production of epoxy resins. This compound is characterized by the presence of two epoxy groups, making it highly reactive and suitable for various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2,3-epoxypropoxy)butane can be synthesized through the reaction of 1,4-butanediol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction involves the formation of an intermediate chlorohydrin, which is then dehydrochlorinated to form the epoxy groups .
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous processes with controlled reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production .
化学反応の分析
Types of Reactions
1,3-Bis(2,3-epoxypropoxy)butane undergoes various chemical reactions, primarily due to the presence of its epoxy groups. These reactions include:
Ring-Opening Reactions: The epoxy groups can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of hydroxyl groups.
Polymerization: It can participate in polymerization reactions to form cross-linked polymer networks, which are essential in the production of epoxy resins.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used reagents for ring-opening reactions.
Catalysts: Bases such as sodium hydroxide or acids like sulfuric acid can catalyze the ring-opening reactions.
Major Products Formed
The major products formed from the reactions of this compound include polyols, which are used in the production of polyurethanes, and cross-linked epoxy resins .
科学的研究の応用
1,3-Bis(2,3-epoxypropoxy)butane has a wide range of applications in scientific research and industry:
作用機序
The mechanism of action of 1,3-Bis(2,3-epoxypropoxy)butane primarily involves the reactivity of its epoxy groups. These groups can undergo nucleophilic attack, leading to ring-opening and the formation of covalent bonds with other molecules. This reactivity is harnessed in the formation of cross-linked polymer networks, which provide mechanical strength and chemical resistance to the resulting materials .
類似化合物との比較
Similar Compounds
1,4-Butanediol diglycidyl ether: Similar in structure but with different reactivity and applications.
Bisphenol A diglycidyl ether: Commonly used in epoxy resins but has different mechanical properties and applications.
Uniqueness
1,3-Bis(2,3-epoxypropoxy)butane is unique due to its specific molecular structure, which provides a balance of reactivity and stability. This makes it particularly suitable for applications requiring high-performance materials with excellent mechanical and chemical properties .
特性
CAS番号 |
3332-48-7 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC名 |
2-[4-(oxiran-2-ylmethoxy)butan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C10H18O4/c1-8(12-5-10-7-14-10)2-3-11-4-9-6-13-9/h8-10H,2-7H2,1H3 |
InChIキー |
JROOCDXTPKCUIO-UHFFFAOYSA-N |
正規SMILES |
CC(CCOCC1CO1)OCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol](/img/structure/B11961033.png)
![11,12-Dibromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11961040.png)


![Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate](/img/structure/B11961056.png)


![Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-](/img/structure/B11961086.png)
![benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11961091.png)

![2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B11961099.png)


